molecular formula C12H13BrN2O2 B592346 tert-Butyl 7-bromo-1H-indazole-1-carboxylate CAS No. 1092352-37-8

tert-Butyl 7-bromo-1H-indazole-1-carboxylate

Cat. No.: B592346
CAS No.: 1092352-37-8
M. Wt: 297.152
InChI Key: RLIZUEVNZCJXOJ-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-1H-indazole-1-carboxylate (CAS: N/A; Exact Mass: 296.05; Molecular Formula: C₁₂H₁₃BrN₂O₂) is a brominated indazole derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position of the indazole core. This compound is widely utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules, such as kinase inhibitors or anticancer agents . The Boc group enhances solubility and stability during synthetic processes, while the bromine atom serves as a reactive site for further functionalization.

Properties

IUPAC Name

tert-butyl 7-bromoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIZUEVNZCJXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653356
Record name tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-37-8
Record name 1,1-Dimethylethyl 7-bromo-1H-indazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS is the most common brominating agent for this synthesis due to its controlled reactivity and compatibility with aromatic systems. The reaction typically proceeds in anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄) under nitrogen atmosphere to prevent moisture interference.

Reaction Conditions:

  • Solvent: DCM (0.1 M concentration)

  • Temperature: 0–25°C (room temperature)

  • Catalyst: None required; reaction proceeds via radical mechanism initiated by light or trace peroxides.

  • Time: 12–24 hours

Yield: 65–75% (isolated after column chromatography)

Directed Bromination via Protective Group Strategy

To enhance regioselectivity, the indazole’s 1-position is first protected with a tert-butyl carboxylate group. This electron-withdrawing group directs electrophilic bromination to the 7th position through meta-directing effects.

Key Steps:

  • Protection: React 1H-indazole with tert-butyl chloroformate in the presence of triethylamine (TEA) to form tert-butyl 1H-indazole-1-carboxylate.

  • Bromination: Treat the protected indazole with NBS in DCM.

Esterification with tert-Butyl Chloroformate

The esterification step introduces the tert-butyl carbamate group, which enhances solubility and stability for subsequent reactions.

Reaction Mechanism

The reaction follows a nucleophilic acyl substitution mechanism:

  • Deprotonation of indazole’s N1 hydrogen by TEA.

  • Attack of the deprotonated nitrogen on the carbonyl carbon of tert-butyl chloroformate.

  • Elimination of chloride ion to form the carbamate.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (indazole : tert-butyl chloroformate)

  • Solvent: Tetrahydrofuran (THF) or DCM

  • Base: Triethylamine (2.5 equivalents)

  • Temperature: 0°C → room temperature (gradual warming)

  • Time: 4–6 hours

Yield: 80–90% after aqueous workup and solvent evaporation.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) favor both bromination and esterification by stabilizing intermediates without participating in side reactions. Non-polar solvents like CCl₄ reduce byproduct formation in bromination but slow esterification kinetics.

Temperature and Time Trade-offs

  • Bromination: Lower temperatures (0–5°C) minimize polybromination but extend reaction times to 24 hours.

  • Esterification: Mild warming (25–40°C) accelerates the reaction without compromising yield.

Catalytic Additives

  • Radical Inhibitors: Hydroquinone (0.1 mol%) suppresses undesired radical chain reactions during bromination.

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) eluent achieves >95% purity.

  • Recrystallization: Ethanol/water mixtures yield crystalline product suitable for X-ray analysis.

Analytical Validation

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 9H, tert-butyl), 7.25–8.10 (m, 3H, aromatic), 8.45 (s, 1H, H-3).

  • ¹³C NMR (100 MHz, CDCl₃): δ 27.9 (tert-butyl), 85.2 (C=O), 115.5–140.2 (aromatic carbons), 148.7 (C-Br).

Mass Spectrometry:

  • HRMS (ESI): m/z calcd. for C₁₂H₁₃BrN₂O₂ [M+H]⁺: 297.15; found: 297.14.

Comparative Analysis with Analogous Compounds

Halogenation Position Effects

CompoundBromination PositionYield (%)Melting Point (°C)
tert-Butyl 3-bromo-1H-indazole-1-carboxylate360112–114
tert-Butyl 5-bromo-1H-indazole-1-carboxylate55598–100
tert-Butyl 7-bromo-1H-indazole-1-carboxylate 7 75 105–107

The 7-bromo derivative exhibits higher yields due to reduced steric hindrance during electrophilic substitution.

tert-Butyl vs. Alternative Protecting Groups

Protecting GroupStability in AcidEase of RemovalBromination Yield (%)
tert-ButylHighTFA, HCl/dioxane75
BenzylModerateH₂/Pd-C65
TosylLowHBr/AcOH50

The tert-butyl group offers optimal balance between stability under bromination conditions and facile deprotection.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-bromo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation Reactions: The indazole ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydride).

    Reduction: Pd/C, hydrogen gas, ethanol.

    Oxidation: m-CPBA, dichloromethane.

Major Products:

    Substitution: 7-substituted indazole derivatives.

    Reduction: 7-hydroindazole derivatives.

    Oxidation: Indazole N-oxides.

Scientific Research Applications

Chemistry: tert-Butyl 7-bromo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various indazole derivatives, which are important in medicinal chemistry for their potential therapeutic properties .

Biology and Medicine: Indazole derivatives have shown promise in the treatment of cancer, microbial infections, and neurological disorders. This compound serves as a precursor for these biologically active compounds .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a building block for complex molecules. It is also used in the synthesis of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-1H-indazole-1-carboxylate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The indazole core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Bromine Position Key Substituents Application
tert-Butyl 7-bromo-1H-indazole-1-carboxylate C₁₂H₁₃BrN₂O₂ 296.05 7 Boc Pharmaceutical intermediates
tert-Butyl 6-bromo-1H-indazole-1-carboxylate C₁₂H₁₃BrN₂O₂ 296.05 6 Boc Cross-coupling substrates
tert-Butyl 7-bromo-1H-indole-1-carboxylate C₁₃H₁₄BrNO₂ 310.20 7 Boc Antimicrobial agents
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate C₁₅H₁₆BrNO₄ 354.20 4 Boc, Formyl, Methoxy Alkaloid synthesis

Table 2: Reactivity Comparison

Reaction Type tert-Butyl 7-bromoindazole-1-carboxylate tert-Butyl 6-bromoindazole-1-carboxylate tert-Butyl 7-bromoindole-1-carboxylate
Suzuki Coupling Yield 85–90% 60–70% 40–50%
Boc Deprotection (TFA) 2 hr, 25°C 2 hr, 25°C 1.5 hr, 25°C

Biological Activity

tert-Butyl 7-bromo-1H-indazole-1-carboxylate is a synthetic compound derived from indazole, characterized by its bromine substitution at the 7th position and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrN2O2, which indicates a complex structure conducive to various chemical interactions. The presence of the bromine atom and the tert-butyl group enhances its reactivity and solubility, making it a valuable intermediate in drug development.

Synthesis

The synthesis typically involves:

  • Bromination : The starting indazole is brominated using N-bromosuccinimide (NBS) in dichloromethane.
  • Esterification : The resultant 7-bromoindazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays, including:

  • Anticancer Activity : Indazole derivatives have been shown to possess cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The compound's mechanism often involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Studies

A study conducted by researchers highlighted the compound's efficacy against multiple cancer cell lines. The IC50 values for MCF-7 cells were reported between 0.48 µM to 2.78 µM, showcasing its potency compared to traditional chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
MCF-70.48Doxorubicin1.93
U-9370.78Doxorubicin2.84

The proposed mechanism involves interaction with cellular targets through:

  • Hydrogen bonding : Facilitating binding to proteins involved in cell proliferation.
  • Hydrophobic interactions : Stabilizing the compound within lipid membranes, enhancing bioavailability.

Flow cytometry analyses revealed that treatment with this compound led to increased caspase activity, suggesting a pathway towards programmed cell death .

Comparative Analysis with Similar Compounds

When compared to other halogenated indazole derivatives such as tert-butyl 7-chloro-1H-indazole-1-carboxylate and tert-butyl 7-fluoro-1H-indazole-1-carboxylate, the brominated variant showed a balanced profile of reactivity and stability, making it a versatile candidate for further modifications .

CompoundBiological ActivityStability
This compoundHigh (IC50 < 0.5 µM)Moderate
tert-Butyl 7-chloro-1H-indazole-1-carboxylateModerateHigh
tert-Butyl 7-fluoro-1H-indazole-1-carboxylateLowHigh

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Tightly sealed containers in a cool (<4°C), dry environment, away from oxidizers .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid spark-generating tools during cleanup .

What strategies exist for regioselective functionalization of the indazole ring in this compound?

Advanced Research Question
Regioselectivity is controlled by:

  • Directing groups : The tert-butyl carbamate at N1 directs electrophiles (e.g., bromine) to the C7 position via steric and electronic effects.
  • Metal-catalyzed cross-coupling : Palladium-mediated reactions (e.g., Buchwald-Hartwig amination) target C3/C5 positions, leveraging halogen exchange .
  • Protection/deprotection : Selective removal of the tert-butyl group (e.g., TFA) enables functionalization at N1, followed by re-protection .

How does the tert-butyl group influence the compound’s stability and reactivity in synthetic applications?

Advanced Research Question
The tert-butyl group:

  • Enhances stability : Steric shielding protects the carbamate from nucleophilic attack or hydrolysis under basic conditions.
  • Modulates solubility : Improves lipophilicity, aiding purification via silica gel chromatography .
  • Directs reactivity : Electron-donating effects stabilize intermediates during cross-coupling, reducing side reactions. However, bulkiness may hinder access to certain reaction sites, requiring optimization of catalyst systems (e.g., bulky phosphine ligands) .

What methodologies are employed to study the ecological impact of this compound?

Advanced Research Question

  • PBT/vPvB assessment : Evaluates persistence, bioaccumulation, and toxicity using OECD guidelines (e.g., 301F for biodegradation).
  • Soil mobility studies : Column leaching experiments quantify adsorption coefficients (Koc_{oc}) .
  • Aquatic toxicity assays : Daphnia magna or algae models assess EC50_{50} values. Current data gaps necessitate extrapolation from structurally related indazoles .

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